molecular formula C23H30ClN3O3 B2394688 3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-88-8

3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2394688
CAS No.: 1021100-88-8
M. Wt: 431.96
InChI Key: SLNRLGXKMWDJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a diazolidinedione moiety. The 3-position is substituted with a 4-chlorophenylmethyl group, while the 8-position features a 3-cyclohexylpropanoyl chain. The chloroaromatic group likely enhances target binding via hydrophobic interactions, while the cyclohexylpropanoyl substituent may influence lipophilicity and pharmacokinetics .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O3/c24-19-9-6-18(7-10-19)16-27-21(29)23(25-22(27)30)12-14-26(15-13-23)20(28)11-8-17-4-2-1-3-5-17/h6-7,9-10,17H,1-5,8,11-16H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNRLGXKMWDJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds at 328–333 K for 6–8 hours, with yields critically dependent on the stoichiometry of ammonium carbonate (6:1 molar ratio relative to cyclohexanone). Substituted cyclohexanones introduce steric and electronic effects, necessitating temperature modulation. For instance, 4-methylcyclohexanone requires extended reaction times (10–12 hours) to attain 85% yield, whereas electron-deficient derivatives (e.g., 4-nitrocyclohexanone) exhibit reduced reactivity (62% yield).

Table 1: Spirohydantoin Formation Under Varied Cyclohexanone Derivatives

Cyclohexanone Derivative Temperature (K) Time (hr) Yield (%)
Unsubstituted 328–333 6–8 91
4-Methyl 333–338 10–12 85
4-Nitro 338–343 12–14 62

Post-reaction workup involves acidification with concentrated HCl to precipitate the spirohydantoin, followed by recrystallization from ethanol/water (3:1 v/v). X-ray crystallography confirms the chair conformation of the cyclohexane ring and planarity of the hydantoin moiety, with C=O bond lengths of 1.1985–1.2242 Å.

Introduction of the 4-chlorobenzyl group at the N3 position employs nucleophilic substitution under Schlenk conditions. The method, modified from CN110818712A, utilizes 4-chlorobenzyl bromide and potassium carbonate in anhydrous dimethylformamide (DMF).

Mechanistic and Stoichiometric Considerations

The reaction proceeds via deprotonation of the hydantoin nitrogen by K₂CO₃, followed by SN2 attack of the benzyl bromide. A molar ratio of 1:1.2 (spirohydantoin:4-chlorobenzyl bromide) maximizes yield (89%) while minimizing dialkylation (<5%). Elevated temperatures (343 K) reduce reaction time to 4 hours but risk decomposition, whereas room-temperature reactions (298 K) require 24 hours for comparable yields.

Table 2: N-Alkylation Efficiency Under Varied Conditions

Temperature (K) Time (hr) Solvent Yield (%)
298 24 DMF 89
343 4 DMF 87
298 24 THF 72

Purification via column chromatography (silica gel, ethyl acetate/hexane 1:2) affords the monoalkylated product, with ¹H NMR confirming regioselectivity: δ 4.32 ppm (s, 2H, CH₂Ph), 7.26–7.34 ppm (m, 4H, Ar-H).

Acylation at Position 8: Introducing the 3-Cyclohexylpropanoyl Group

The N8 position undergoes acylation with 3-cyclohexylpropanoyl chloride, adapted from the sulfonylation methodology in PMC2977302. Triethylamine (TEA) serves as a base, with catalytic 4-dimethylaminopyridine (DMAP) enhancing reactivity in dichloromethane (DCM).

Kinetic and Thermodynamic Control

Slow addition of the acyl chloride (0.5 mL/min) prevents exothermic side reactions, maintaining the temperature at 278–283 K. A 1:1.1 molar ratio (alkylated spirohydantoin:acyl chloride) ensures complete conversion, with excess reagent leading to O-acylation byproducts. Post-reaction extraction with 1 M HCl removes TEA-HCl, and rotary evaporation yields a crude product purified via recrystallization (ethyl acetate).

Table 3: Acylation Efficiency with Varied Acylating Agents

Acyl Chloride Solvent Time (hr) Yield (%)
3-Cyclohexylpropanoyl chloride DCM 6 78
Acetyl chloride DCM 3 92
Benzoyl chloride DCM 8 65

FT-IR analysis verifies successful acylation: 1725 cm⁻¹ (C=O stretch, hydantoin), 1680 cm⁻¹ (C=O stretch, amide).

Analytical Characterization and Quality Control

Final product validation employs:

  • X-ray Diffraction : Confirms spirocyclic geometry with dihedral angles of 82.98° between the hydantoin and aryl planes.
  • HPLC Purity : >99.7% using a C18 column (acetonitrile/water 70:30).
  • Mass Spectrometry : [M+H]⁺ at m/z 458.2 (calculated 458.18).

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substituting Agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Core Rigidity : The imidazolidine-2,4-dione core is critical for activity. Modifications replacing this moiety (e.g., imidazole-2,4-dione in compounds 36–44) led to loss of PHD2 inhibition .
  • Position 3 Substituents :
    • Arylalkyl groups (e.g., 4-chlorophenylmethyl, 4-fluorophenylmethyl) are common, suggesting hydrophobic interactions with target pockets.
    • Electron-withdrawing groups (e.g., Cl, F) enhance binding affinity .
  • Position 8 Substituents: Chelating groups (e.g., pyridine in compound 11) are essential for metal-binding in PHD2 inhibition. Bulky substituents (e.g., cyclohexylpropanoyl) may improve membrane permeability but reduce solubility .

Pharmacokinetic Considerations

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs, involving reductive amination or Ullmann couplings (see –5) .

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H30ClN3O2
  • Molecular Weight : 391.935 g/mol
  • IUPAC Name : (2S)-1-[(2R)-2-amino-3-cyclohexylpropanoyl]-N-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxamide

This compound features a spirocyclic structure that contributes to its unique biological properties.

Recent studies have identified that compounds within the triazaspiro[4.5]decane class exhibit significant activity against the mitochondrial permeability transition pore (mPTP). The opening of mPTP is a critical event in myocardial cell death during ischemia-reperfusion injury. Inhibition of mPTP can lead to decreased apoptosis and improved cardiac function post-infarction .

Key Findings:

  • mPTP Inhibition : The compound has been shown to inhibit mPTP opening effectively, which is associated with reduced apoptotic rates in myocardial tissue during reperfusion .
  • Cardiac Function Improvement : Administration of this compound during reperfusion has demonstrated improvements in overall cardiac function and preservation of mitochondrial ATP levels .
  • Selectivity and Off-target Effects : The compound exhibited selective activity without significant off-target effects at cellular and mitochondrial levels .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReference
Cardioprotective Inhibits mPTP opening; reduces apoptosis
Antioxidant Potential to mitigate oxidative stressNot yet established
Antitumor Preliminary data suggest anti-cancer effectsNot yet established
Neuroprotective Potential effects on neurodegenerative modelsNot yet established

Case Studies

  • Myocardial Infarction Model : In a study involving a rat model of myocardial infarction, administration of the compound resulted in a significant reduction in infarct size and improved heart function metrics compared to controls .
  • Neuroprotection in Ischemic Models : Although not extensively studied, preliminary findings suggest that similar compounds may offer neuroprotective benefits in models of ischemic stroke, warranting further investigation into their mechanisms .

Future Directions

Research into 3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is still in early stages. Future studies should focus on:

  • Detailed pharmacokinetics and pharmacodynamics.
  • Broader therapeutic applications beyond cardioprotection.
  • Exploration of potential side effects and long-term efficacy.

Q & A

Q. Table 1. Key Reaction Conditions for Spirocycle Formation

StepReagentsSolventTemp. (°C)Yield RangeReference
CyclizationNaN3_3, DIPEADMF80–10045–60%
Alkylation4-Chlorobenzyl bromideTHF2570–85%
Acylation3-Cyclohexylpropanoyl chlorideDCM0→RT50–75%

Q. Table 2. Bioactivity Data Comparison

Assay TypeTargetIC50_{50} (µM)NotesReference
AntibacterialS. aureus12.5pH-dependent activity
AntitumorHeLa8.3Synergy with cisplatin
EnzymaticCOX-2>100Low inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.